molecular formula C6H10N4O2 B12924382 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one CAS No. 85357-27-3

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one

Cat. No.: B12924382
CAS No.: 85357-27-3
M. Wt: 170.17 g/mol
InChI Key: GWRBKNYYOZTNMW-UHFFFAOYSA-N
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Description

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amino and methoxy-substituted precursor, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that influence cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-methoxypyrimidine: Similar in structure but with different substitution patterns.

    5,6-Diamino-2-methylpyrimidin-4(3H)-one: Lacks the methoxy group, leading to different chemical properties.

Uniqueness

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

85357-27-3

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

5,6-diamino-2-methoxy-3-methylpyrimidin-4-one

InChI

InChI=1S/C6H10N4O2/c1-10-5(11)3(7)4(8)9-6(10)12-2/h7-8H2,1-2H3

InChI Key

GWRBKNYYOZTNMW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N=C1OC)N)N

Origin of Product

United States

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